Methyl L-alaninate
Overview
Description
Orbital Signatures of Methyl in L-alanine
The study of the molecular orbital signatures of the methyl substituent in L-alanine, as compared to glycine, reveals significant changes in the electronic structure due to the addition of the methyl group. Using advanced computational methods, the research identifies five specific orbitals that are affected by the methylation process. These findings provide insight into the electronic changes that occur when a methyl group is attached to glycine to form L-alanine, which could have implications for understanding the properties and reactivity of this amino acid .
Asymmetric Synthesis of L-[3-13C]alanine
The asymmetric synthesis of L-[3-13C]alanine from [13C]methyl iodide demonstrates a high level of diastereoselectivity. This process involves the use of a chiral glycine equivalent and results in the production of labeled L-alanine, which can be useful for various applications, including tracer studies in metabolic research. The method described in this paper could be a valuable tool for synthesizing other labeled amino acids as well .
Synthesis of α-methylene-β-alanine
The synthesis of α-methylene-β-alanine and its derivatives is achieved through a multi-step process starting from t-butyl bisbromomethyleneacetate. The research outlines the generation of the α-methylene and β-amino functions, followed by hydrolysis or methanolysis to produce the final compounds. This synthetic route provides a pathway to create α-methylene-β-alanine and its related compounds, which could be of interest for further chemical studies or potential applications .
L-alanine in a Droplet of Water
A molecular dynamics study of L-alanine in an aqueous environment reveals the behavior of the amino acid in water. The hydrophobic methyl group influences the molecule's trajectory, leading it to the surface of a water droplet. The study provides detailed insights into the hydration shell of L-alanine and the dynamic nature of its interactions with water molecules. This research contributes to our understanding of the physical properties of amino acids in solution and their interactions with the surrounding water molecules .
Synthesis and Crystal Structure of N-[(1S,4R)-2-Oxo-pinanyl]-β-alanine Methylester
The synthesis of N-[(1S,4R)-2-oxo-pinanyl]-β-alanine methylester and the investigation of its crystal structure highlight the importance of this compound as a precursor for electrochemical preparation of chiral amidoalkylation reagents. The crystal structure analysis reveals specific conformational features that make the molecule suitable for further synthetic modifications. This research could be significant for the development of new methods for synthesizing chiral β-substituted β-amino acid derivatives .
Scientific Research Applications
- Biomedical Applications
- Application : Methyl L-alaninate is used in the synthesis of low-molecular-weight hydrogels . These hydrogels have garnered widespread focus as versatile soft materials owing to their distinctive characteristics and potential applications .
- Method of Application : The synthetic method includes the reaction of 2-(naphthalen-1-yl)acetic acid with methyl L-alaninate in dry DCM in the presence of 1,1′-carbonyldiimidazole to afford methyl (2-(naphthalen-1-yl)acetyl)-D-alaninate . The reaction of ester with hydrazine monohydrate in methanol yields hydrazide .
- Results or Outcomes : Low-molecular-weight hydrogels are widely used in various medical applications due to their easy preparation, biocompatibility, and low toxicity . They demonstrate responsiveness to external stimuli, such as light, temperature, enzymes, or pH, rendering them ideally adapted for various controlled drug delivery applications .
- Peptide Synthesis
- Application : Methyl L-alaninate is a versatile reagent used commonly in solution phase peptide synthesis . It is often used to synthesize dipeptides .
- Method of Application : A mixture of methyl, ethyl or butyl L-alaninate HCl salts (10 mmol), triethylamine (2.02 g, 20 mmol) in methylene chloride (25 mL) is stirred at room temperature for 30 min. Palmitoyl chloride (2.75 g, 10 mmol) is added dropwise and the reaction mixture is stirred at room temperature for 5 h then kept overnight .
- Results or Outcomes : The synthesized dipeptides are used in various applications in the field of peptide synthesis .
Safety And Hazards
properties
IUPAC Name |
methyl (2S)-2-aminopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKPPFQULDPWHX-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905646 | |
Record name | Methyl alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl L-alaninate | |
CAS RN |
10065-72-2 | |
Record name | L-Alanine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10065-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alanine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010065722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl L-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.